molecular formula C15H10N2O4S B2618484 N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide CAS No. 864940-94-3

N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide

Cat. No. B2618484
CAS RN: 864940-94-3
M. Wt: 314.32
InChI Key: OGYNCFIGSDEPCK-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

In organic synthesis, compounds similar to N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide have been explored for their potential in creating novel chemical entities. For instance, the cross-dehydrogenative coupling reactions between Formamidic C(sp2)–H and X–H bonds, where X = C, O, N, have been significant for the direct carbamoylation of C–H and X–H bonds with formamides. This approach facilitates the preparation of a variety of carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Moreover, a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the versatility of these compounds in generating useful formulas for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science Applications

In the field of material science, the incorporation of specific functional groups into polymeric structures has been explored to enhance properties such as redox stability and electrochromic performance. For example, aromatic polyamides with (carbazol-9-yl)triphenylamine units exhibit improved solubility, thermal stability, and electrochromic performance, indicating the potential of these compounds in developing advanced materials (Wang & Hsiao, 2014).

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-13(19)9-5-6-22-15(9)17-14(20)10-7-21-11-4-2-1-3-8(11)12(10)18/h1-7H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYNCFIGSDEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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